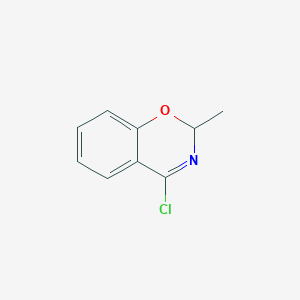
4-Chloro-2-methyl-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2H-1,3-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like butanone under reflux conditions . This method yields the desired benzoxazine compound through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nanocatalysts or metal catalysts may be employed to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-Chloro-2-methyl-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to the formation of different oxazine derivatives .
科学研究应用
4-Chloro-2-methyl-2H-1,3-benzoxazine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its thermal stability and mechanical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-2-methyl-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
2-Methyl-2H-1,3-benzoxazine: Lacks the chlorine substituent, which can affect its reactivity and applications.
4-Methyl-2H-1,3-benzoxazin-3(4H)-one: Contains a different functional group, leading to distinct chemical properties and uses.
2-Substituted 4H-3,1-benzoxazin-4-one: A broader category of compounds with various substituents that can influence their chemical behavior and applications.
Uniqueness
4-Chloro-2-methyl-2H-1,3-benzoxazine is unique due to the presence of both a chlorine atom and a methyl group, which can enhance its reactivity and make it suitable for specific applications in medicinal and industrial chemistry .
属性
CAS 编号 |
113495-45-7 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-2H-1,3-benzoxazine |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |
InChI 键 |
VNVDEPGJMYPVKH-UHFFFAOYSA-N |
规范 SMILES |
CC1N=C(C2=CC=CC=C2O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



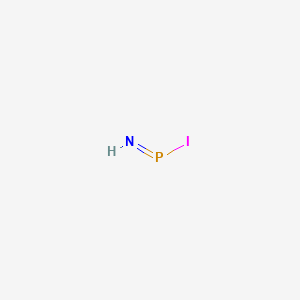
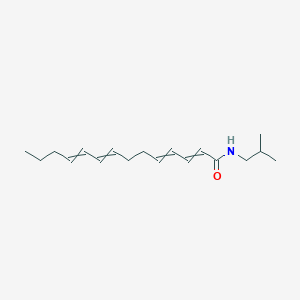
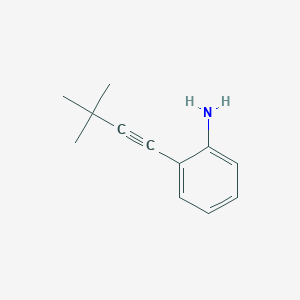
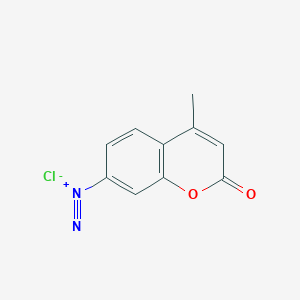
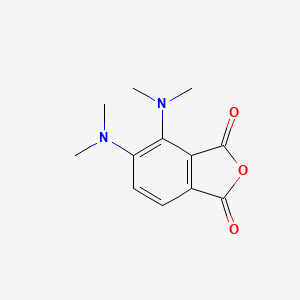
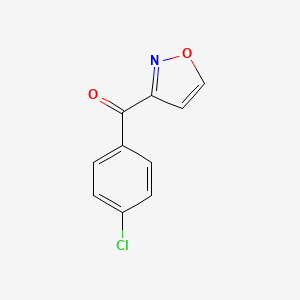
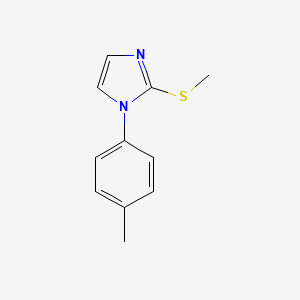
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
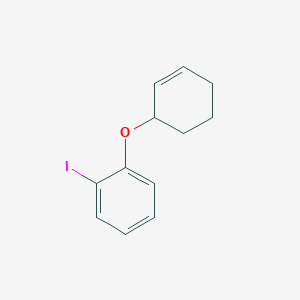
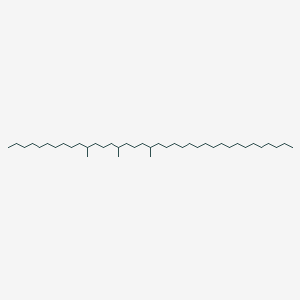

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

